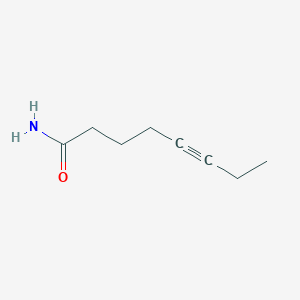
Oct-5-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oct-5-ynamide is a member of the ynamide family, which are compounds containing a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group . These compounds are known for their unique reactivity and versatility in organic synthesis, making them valuable building blocks for constructing multifunctional compounds and complex architectures .
Méthodes De Préparation
The synthesis of Oct-5-ynamide can be achieved through various methods. One common approach involves the use of trichloroethene as an inexpensive two-carbon synthon . This method allows for the conversion of a wide range of amides and electrophiles to the corresponding ynamides, including acyclic carbamates, hindered amides, and aryl amides . Another method involves copper-catalyzed couplings of amides with alkynes or their derivatives . These methods offer flexibility and efficiency, making them suitable for industrial production.
Analyse Des Réactions Chimiques
Oct-5-ynamide undergoes a variety of chemical reactions, including:
Oxidation: Ynamides can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert ynamides into different functional groups, such as alkenes or alkanes.
Substitution: Ynamides can participate in substitution reactions, where the triple bond is replaced by other functional groups.
Cycloaddition: Ynamides are known to undergo cycloaddition reactions, forming cyclic compounds.
Common reagents used in these reactions include Brønsted acids, transition metals, and various oxidizing and reducing agents . The major products formed from these reactions are often complex N-containing molecules, such as N-heterocycles .
Applications De Recherche Scientifique
Oct-5-ynamide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Oct-5-ynamide involves its strongly polarized triple bond, which enables unique chemical transformations . The electron-withdrawing group attached to the nitrogen atom enhances the stability and reactivity of the compound . This polarization allows for the formation of various intermediates and transition states, facilitating a wide range of chemical reactions .
Comparaison Avec Des Composés Similaires
Oct-5-ynamide can be compared with other ynamides, such as:
- N-phenyl ynamide
- N-methyl ynamide
- N-benzyl ynamide
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications . This compound is unique due to its specific structure and the presence of an octyl group, which can impart distinct properties and reactivity patterns .
Propriétés
Numéro CAS |
855376-60-2 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
oct-5-ynamide |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-5-6-7-8(9)10/h2,5-7H2,1H3,(H2,9,10) |
Clé InChI |
YQNXISXWMGPXAQ-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-{[(2-methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B15212804.png)
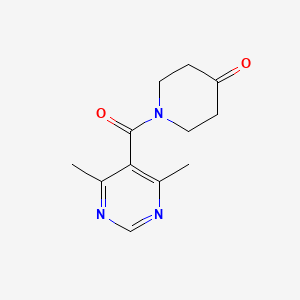
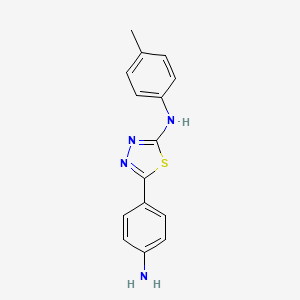
![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)
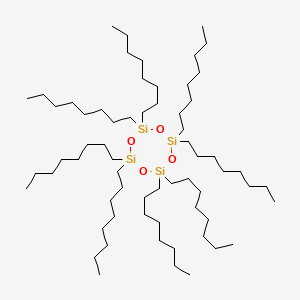
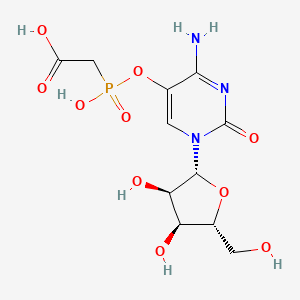
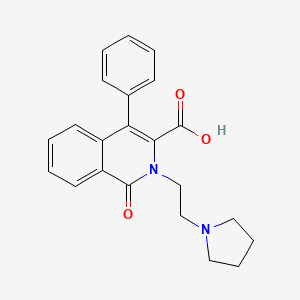
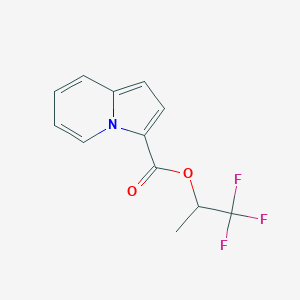
![(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)
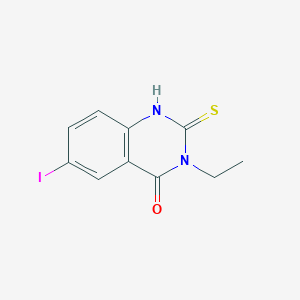
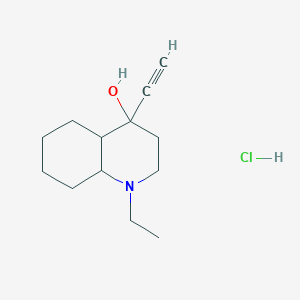
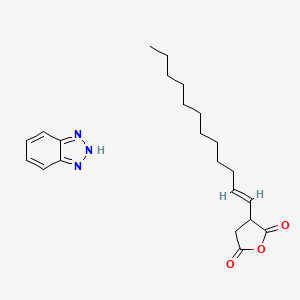
![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
